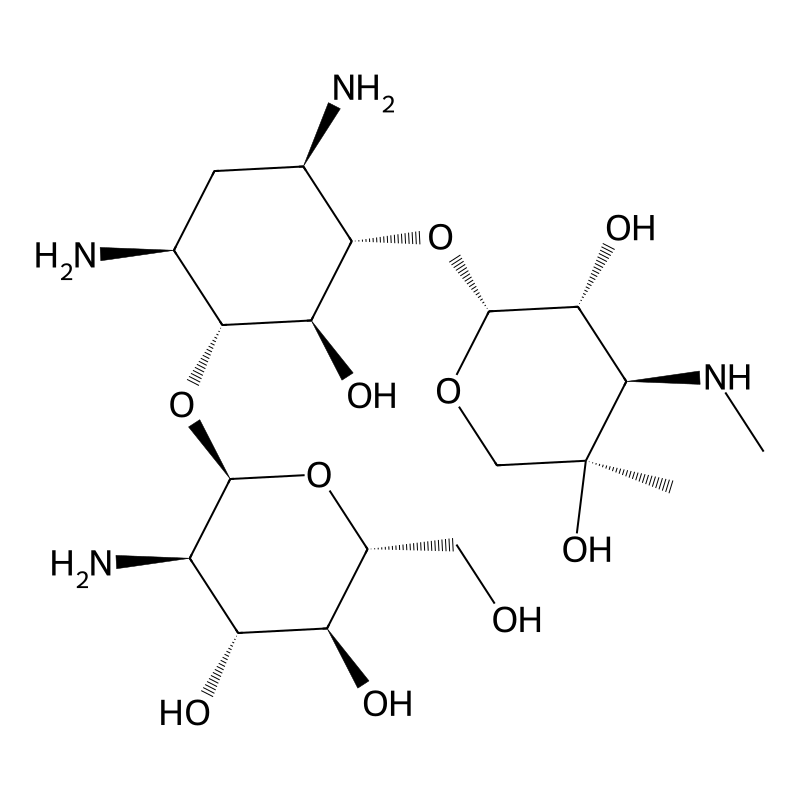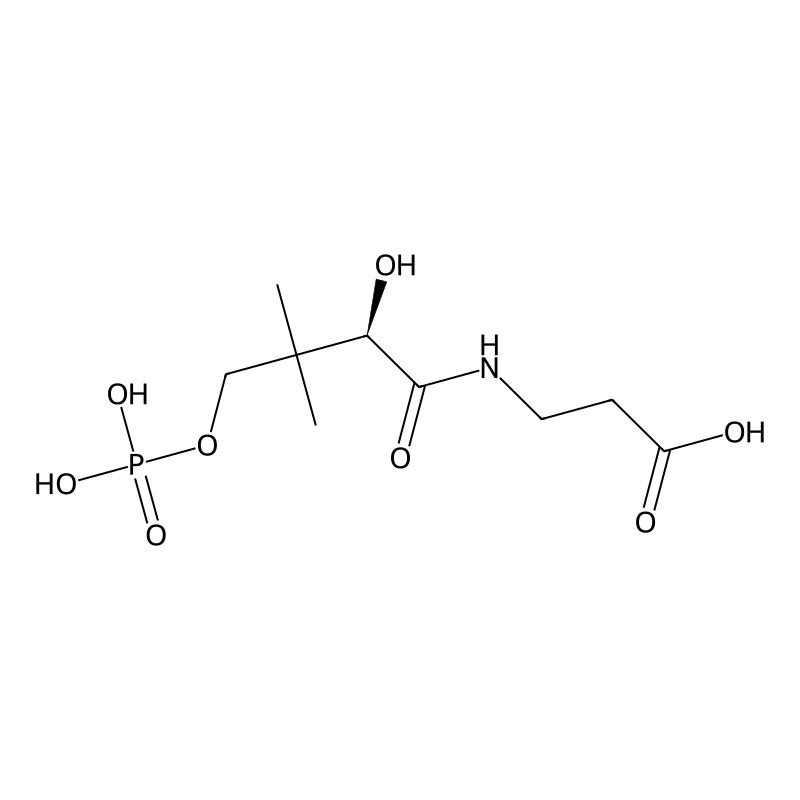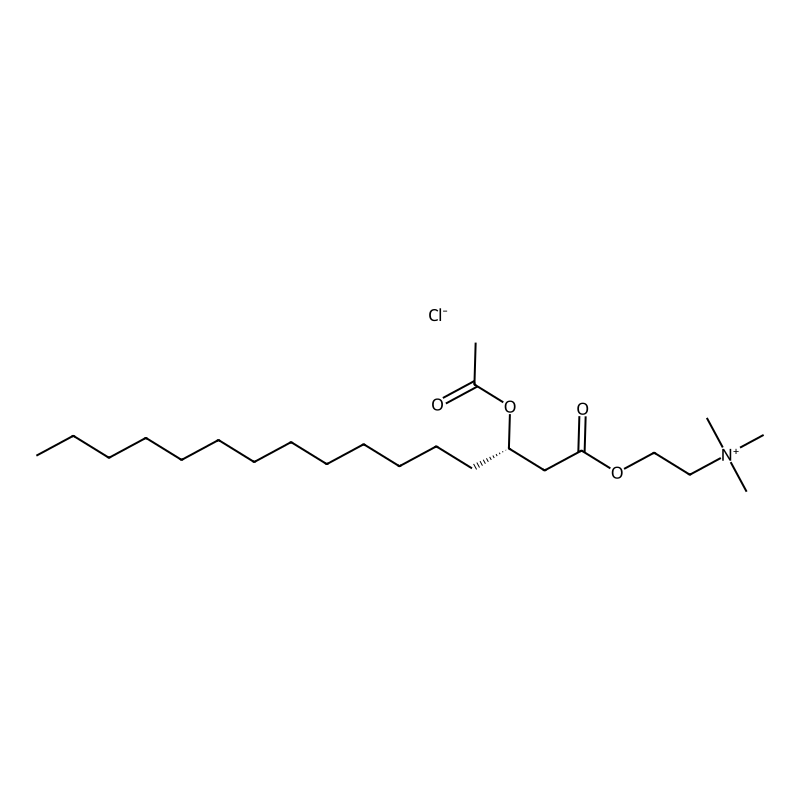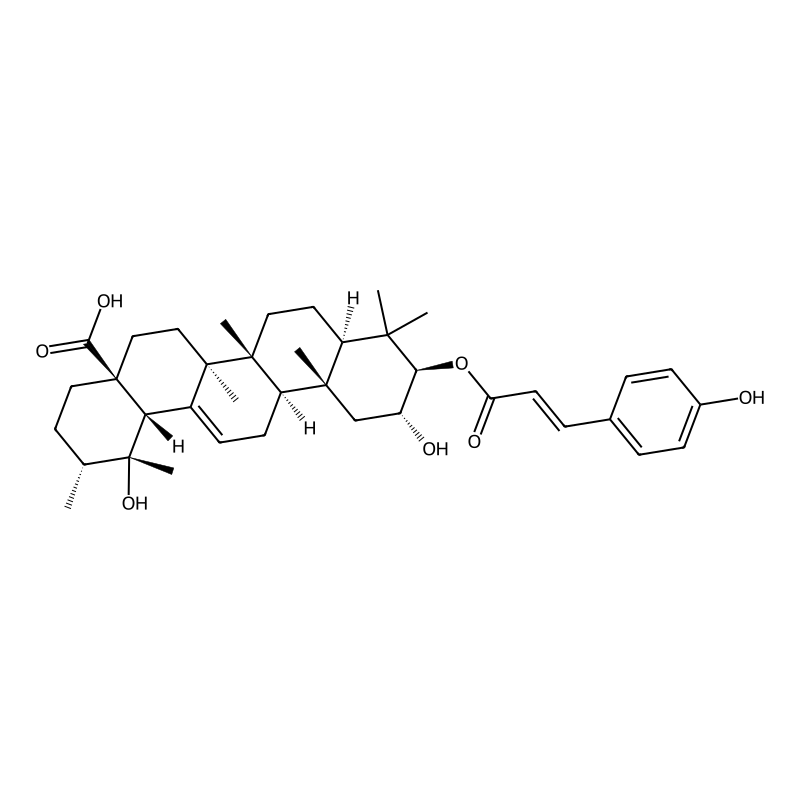Maltose
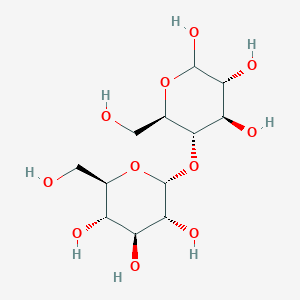
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Enzyme Studies
Beta-maltose serves as a substrate for enzymes involved in carbohydrate metabolism, particularly amylases. Alpha-amylase and beta-amylase are enzymes that break down starch into smaller sugars. Studies utilize beta-maltose to investigate the activity, specificity, and kinetics of these enzymes. Understanding these enzymes' functions provides insights into digestion, carbohydrate processing in the body, and potential therapeutic targets for diabetes and other metabolic disorders [1].
Source
"[Hydrolases—Advances in Research and Application: 2012 Edition]"()
Bacterial Research
Certain bacteria possess enzymes like maltase that can break down beta-maltose into its constituent glucose units. Scientists use beta-maltose as a carbon source for bacterial cultures. Studying bacterial growth patterns in the presence of beta-maltose helps researchers understand bacterial metabolism, nutrient utilization, and potential applications in biotechnology, such as biofuel production or bioremediation [2].
Source
"[Orchid Genomics and Developmental Biology]"()
Food Science Applications
Beta-maltose plays a role in food science research. It can be used as a reference standard for analyzing maltose content in food products. Additionally, studies explore the use of beta-maltose as a prebiotic, potentially promoting the growth of beneficial gut bacteria [3].
Source
Maltose, commonly referred to as malt sugar, is a disaccharide composed of two glucose units linked by an alpha-1,4 glycosidic bond. Its chemical formula is , indicating the presence of 12 carbon atoms, 22 hydrogen atoms, and 11 oxygen atoms . Maltose is classified as a reducing sugar due to the free aldehyde group present in one of its glucose units, allowing it to participate in various
Biological Role:
Emerging research suggests beta-maltose might be the more metabolically active form during starch breakdown at night within plant cells []. It's hypothesized that beta-maltose facilitates the transport of sugars from chloroplasts (where starch is stored) to the cytosol (the cell's fluid) for energy production []. More research is needed to confirm this mechanism.
- Hydrolysis: When maltose reacts with water in the presence of the enzyme maltase, it breaks down into two glucose molecules:This reaction is vital for energy production in living organisms .
- Fermentation: Under anaerobic conditions, maltose can undergo fermentation to produce ethanol and carbon dioxide:This process is utilized in brewing beer and producing alcoholic beverages .
- Maillard Reaction: As a reducing sugar, maltose can participate in the Maillard reaction, contributing to browning and flavor development in cooked foods .
In biological systems, maltose plays a crucial role as an energy source. It is primarily utilized by germinating seeds and can be metabolized by various organisms, including humans. Upon ingestion, maltose is hydrolyzed into glucose by maltase enzymes present in the intestines. The resulting glucose molecules can then enter glycolysis for energy production or be stored as glycogen for later use .
Maltose also exhibits mutarotation in aqueous solutions, where it can exist in equilibrium between its alpha and beta forms due to the opening and closing of its glycosidic bond .
Maltose can be synthesized through two primary methods:
- Enzymatic Hydrolysis of Starch: This method involves heating starch with water and adding amylase enzymes (such as beta-amylase) to break down the starch into maltose units. This process is commonly employed in brewing and food production .
- Dehydration Synthesis: Two glucose molecules can be chemically linked through dehydration synthesis, where a water molecule is removed during the formation of the glycosidic bond. This process typically requires specific conditions or catalysts to proceed efficiently .
Maltose has several applications across various industries:
- Brewing Industry: It is extensively used in beer production during the malting process to convert starches into sugars that can be fermented .
- Food Industry: Maltose contributes to flavor and sweetness in certain foods but is less sweet than sucrose; thus, it is not commonly used as a sweetener .
- Biotechnology: Maltose serves as a substrate for laboratory experiments involving fermentation processes and enzymatic reactions .
Research on maltose interactions primarily focuses on its metabolic pathways and its role as a substrate for various enzymes. Studies indicate that maltase enzymes efficiently hydrolyze maltose into glucose, which can then enter metabolic pathways such as glycolysis or glycogenesis. The interaction between maltose and other sugars has also been studied concerning their combined effects on sweetness perception and fermentation efficiency in brewing processes .
Maltose shares similarities with other disaccharides but has unique structural features that distinguish it:
| Compound | Structure | Glycosidic Bond Type | Sweetness Level | Primary Source |
|---|---|---|---|---|
| Sucrose | Glucose + Fructose | Alpha-1,2 | Higher | Sugar cane/beet |
| Lactose | Glucose + Galactose | Beta-1,4 | Lower | Milk |
| Isomaltose | Glucose + Glucose | Alpha-1,6 | Similar | Starch hydrolysis |
| Cellobiose | Glucose + Glucose | Beta-1,4 | Lower | Cellulose breakdown |
Maltose's unique alpha-1,4 glycosidic bond allows it to be readily hydrolyzed by specific enzymes like maltase, making it particularly relevant in energy metabolism compared to other disaccharides like lactose or sucrose .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
decomposes
Decomposes
Heavy Atom Count
Density
1.27-1.61
Melting Point
UNII
MeSH Pharmacological Classification
Vapor Pressure
0 mmHg (approx)
Other CAS
69-79-4
Wikipedia
Use Classification
Cosmetics -> Skin conditioning; Masking; Moisturising





